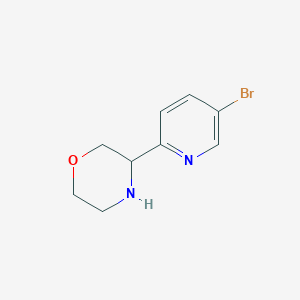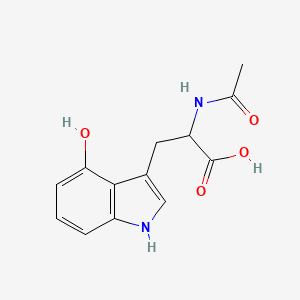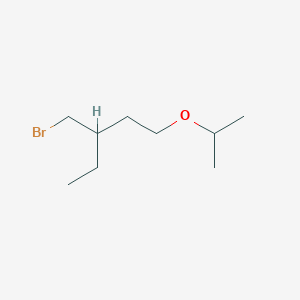
3-(Bromomethyl)-1-isopropoxypentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-1-isopropoxypentane is an organic compound that features a bromomethyl group attached to a pentane chain with an isopropoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-isopropoxypentane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-isopropoxypentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1-isopropoxypentane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Alcohols, nitriles, or amines.
Elimination: Alkenes.
Oxidation: Ketones or aldehydes.
Scientific Research Applications
3-(Bromomethyl)-1-isopropoxypentane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drug candidates by modifying its structure to enhance biological activity.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Chemical Biology: The compound can be used to study the effects of bromomethyl groups on biological systems and their interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1-isopropoxypentane in chemical reactions involves the reactivity of the bromomethyl group. This group is highly reactive towards nucleophiles due to the presence of the electron-withdrawing bromine atom, which makes the carbon atom electrophilic. The isopropoxy group can also participate in reactions, particularly in oxidation processes.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-1-methoxypentane: Similar structure but with a methoxy group instead of an isopropoxy group.
3-(Chloromethyl)-1-isopropoxypentane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-1-ethoxypentane: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
3-(Bromomethyl)-1-isopropoxypentane is unique due to the combination of the bromomethyl and isopropoxy groups, which provide distinct reactivity patterns. The bromomethyl group is more reactive than the chloromethyl group, making it more suitable for certain nucleophilic substitution reactions. The isopropoxy group offers steric hindrance and electronic effects that can influence the compound’s behavior in chemical reactions.
Properties
Molecular Formula |
C9H19BrO |
|---|---|
Molecular Weight |
223.15 g/mol |
IUPAC Name |
3-(bromomethyl)-1-propan-2-yloxypentane |
InChI |
InChI=1S/C9H19BrO/c1-4-9(7-10)5-6-11-8(2)3/h8-9H,4-7H2,1-3H3 |
InChI Key |
AXUIMXPGJATFBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCOC(C)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



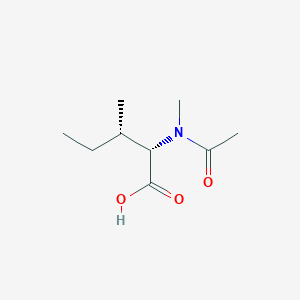
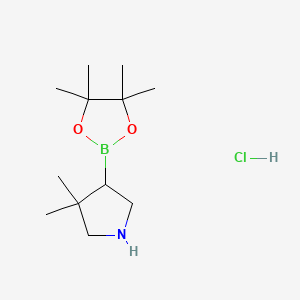
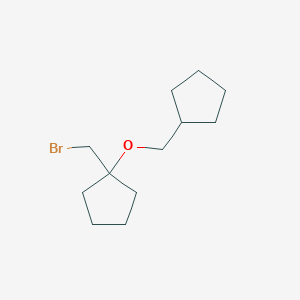


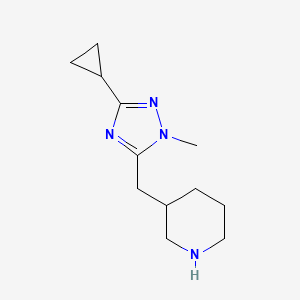
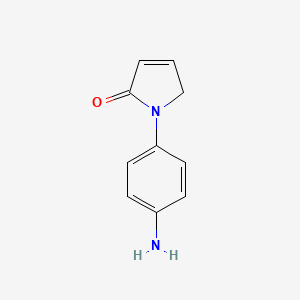
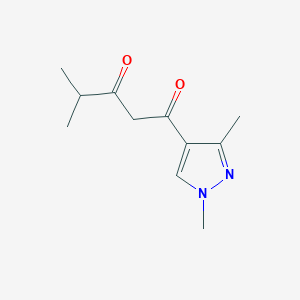
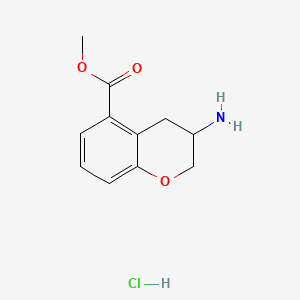
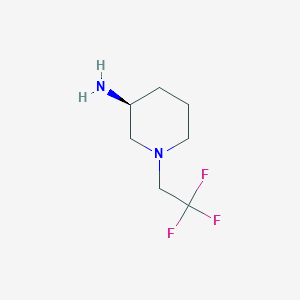
![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[4-(methylamino)butyl]amino]isoindoline-1,3-dione](/img/structure/B13494787.png)
